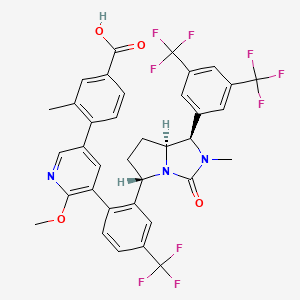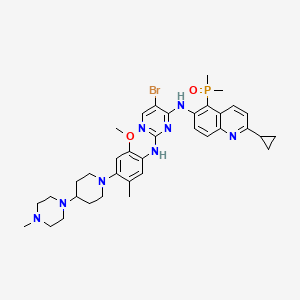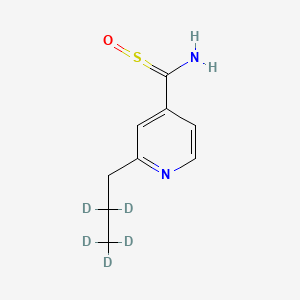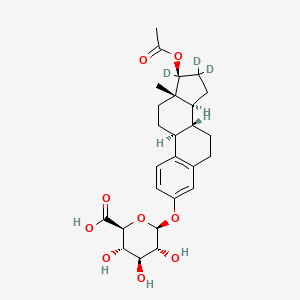
17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide is a synthetic derivative of estradiol, a major estrogen hormone in the human body. This compound is isotopically labeled with deuterium, making it useful in various scientific research applications, particularly in the fields of biochemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide involves multiple steps, starting from estradiol. The process includes the acetylation of the 17-hydroxy group and the glucuronidation of the 3-hydroxy group. Deuterium labeling is introduced during the synthesis to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions. The process requires precise temperature control, solvent selection, and purification steps to ensure the high purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The acetate and glucuronide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield estrone derivatives, while reduction can regenerate estradiol .
Aplicaciones Científicas De Investigación
17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide is widely used in scientific research due to its isotopic labeling and estrogenic properties. Some key applications include:
Biochemistry: Used as a tracer in metabolic studies to understand estrogen metabolism and its pathways.
Pharmacology: Helps in studying the pharmacokinetics and pharmacodynamics of estrogenic compounds.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer research.
Industry: Utilized in the development of new drugs and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell proliferation, differentiation, and gene expression .
Comparación Con Compuestos Similares
Estradiol 3-Glucuronide: A naturally occurring estrogen conjugate with similar glucuronidation at the 3-position.
Estradiol 17-Glucuronide: Another estrogen conjugate with glucuronidation at the 17-position.
Estrone Sulfate: An estrogen sulfate conjugate with different solubility and metabolic properties.
Uniqueness: 17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide is unique due to its isotopic labeling with deuterium, which provides distinct advantages in tracing and studying metabolic pathways. Its dual conjugation (acetate and glucuronide) also offers unique solubility and stability properties compared to other estrogen conjugates .
Propiedades
Fórmula molecular |
C26H34O9 |
|---|---|
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17S)-17-acetyloxy-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H34O9/c1-12(27)33-19-8-7-18-17-5-3-13-11-14(4-6-15(13)16(17)9-10-26(18,19)2)34-25-22(30)20(28)21(29)23(35-25)24(31)32/h4,6,11,16-23,25,28-30H,3,5,7-10H2,1-2H3,(H,31,32)/t16-,17-,18+,19+,20+,21+,22-,23+,25-,26+/m1/s1/i8D2,19D |
Clave InChI |
UJWWCALEXRYEBV-ORKWSIIBSA-N |
SMILES isomérico |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)OC(=O)C |
SMILES canónico |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


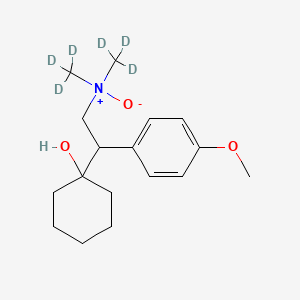

![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)


![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)

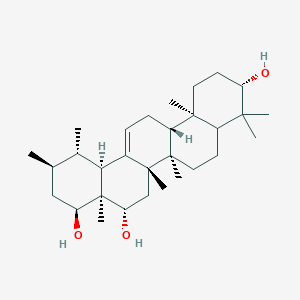
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
